An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-chloropyridine
An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Benzyloxy)-2-chloropyridine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
4-(Benzyloxy)-2-chloropyridine, with the IUPAC name 2-chloro-4-(phenylmethoxy)pyridine, is a substituted pyridine derivative. Its chemical structure incorporates a pyridine ring, a chlorine atom at the 2-position, and a benzyloxy group at the 4-position. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3]
The key chemical and physical properties of 4-(Benzyloxy)-2-chloropyridine are summarized in the table below. Please note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [2] |
| Molecular Weight | 219.67 g/mol | [2] |
| CAS Number | 182556-72-5 | [1][2] |
| IUPAC Name | 2-chloro-4-(phenylmethoxy)pyridine | [1] |
| Predicted Boiling Point | 345.3 ± 27.0 °C | [3] |
| Predicted Density | 1.225 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 2.19 ± 0.10 | [3] |
| Appearance | Not specified (likely a solid or oil) | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A common starting material for this synthesis is 2,4-dichloropyridine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. The synthesis would proceed via the reaction of 2,4-dichloropyridine with benzyl alcohol in the presence of a suitable base.
Illustrative Experimental Protocol (Hypothetical):
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Materials:
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2,4-Dichloropyridine
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Benzyl alcohol
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Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
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Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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-
Procedure:
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To a stirred solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium benzoxide.
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Add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
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Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 4-(Benzyloxy)-2-chloropyridine.
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Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and purification method, would need to be optimized.
Spectroscopic Data
While actual spectra are not publicly available, commercial suppliers of 4-(Benzyloxy)-2-chloropyridine indicate that analytical data, including ¹H NMR, ¹³C NMR, and IR spectra, are available upon request.[1] This data is crucial for confirming the structure and purity of the synthesized compound.
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity of 4-(Benzyloxy)-2-chloropyridine are limited in the public domain. However, the structural motifs present in this molecule are found in compounds with known pharmacological activities. For instance, a structurally similar compound, 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine, has been investigated as a potential inhibitor of cyclooxygenase-2 (COX-2).
Hypothesized Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme that plays a key role in the inflammatory response and is a well-established target for anti-inflammatory drugs.[4][5] It catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate pain and inflammation.[6][7][8]
The diagram below illustrates the prostaglandin synthesis pathway and the role of COX-2.
Caption: Hypothesized inhibition of the COX-2 signaling pathway.
COX-2 Signaling Pathway Explained:
The COX-2 signaling pathway is a critical component of the inflammatory cascade.[9][10][11] The process begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2.[6] Cyclooxygenase enzymes, including COX-2, then convert arachidonic acid into prostaglandin H2 (PGH2).[7][12] PGH2 is subsequently converted into various prostaglandins by specific prostaglandin synthases. These prostaglandins then act on their respective receptors to mediate physiological and pathological processes, including inflammation, pain, and fever.[13]
Selective COX-2 inhibitors block the action of the COX-2 enzyme, thereby reducing the production of prostaglandins that contribute to inflammation and pain.[5] Given the structural similarities to known COX-2 inhibitors, it is plausible that 4-(Benzyloxy)-2-chloropyridine could exhibit similar inhibitory activity. Further research and biological assays are necessary to confirm this hypothesis.
Safety and Handling
4-(Benzyloxy)-2-chloropyridine is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
4-(Benzyloxy)-2-chloropyridine is a chemical compound with potential applications as a synthetic intermediate in drug discovery. While detailed experimental data is not widely available, its structural features suggest a potential for biological activity, possibly as an inhibitor of enzymes such as COX-2. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a hypothesized mechanism of action to stimulate further research and development. Researchers are encouraged to consult commercial suppliers for detailed analytical data and to conduct thorough experimental validation of the information presented herein.
References
- 1. 4-(Benzyloxy)-2-chloropyridine [synhet.com]
- 2. synchem.de [synchem.de]
- 3. 182556-72-5 CAS MSDS (4-(benzyloxy)-2-chloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 13. Prostaglandin - Wikipedia [en.wikipedia.org]
